molecular formula C10H12FNO B11754647 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol

3-(2-Fluoro-3-methylphenyl)azetidin-3-ol

Cat. No.: B11754647
M. Wt: 181.21 g/mol
InChI Key: GZYJLVVUKKUTAI-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety

Preparation Methods

The synthesis of 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-fluoro-3-methylbenzaldehyde with an appropriate azetidinone precursor . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride. Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes to ensure high yield and purity .

Chemical Reactions Analysis

3-(2-Fluoro-3-methylphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, sodium hydride), and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted azetidin-3-ol derivatives .

Comparison with Similar Compounds

3-(2-Fluoro-3-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(2-fluoro-3-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H12FNO/c1-7-3-2-4-8(9(7)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

InChI Key

GZYJLVVUKKUTAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2(CNC2)O)F

Origin of Product

United States

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